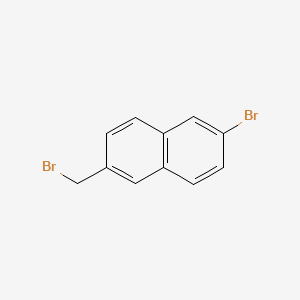
2-Bromo-6-(bromomethyl)naphthalene
概要
説明
“2-Bromo-6-(bromomethyl)naphthalene” is an organic compound with the molecular formula C11H9Br . It is used as a starting material in various chemical syntheses .
Synthesis Analysis
“2-Bromo-6-(bromomethyl)naphthalene” can be synthesized from “Methyl 6-bromo-2-naphthoate” which undergoes an aromatic Finkelstein reaction followed by hydrolysis to afford "6-iodo-2-naphthoic acid" . It can also be employed as a starting material in the synthesis of “2-(fluoromethyl)naphthalene”, “2-naphthylmethyl azide”, “2-naphthalenecarboxaldehyde”, “diselenide”, “bis(2-naphthalenylmethyl)”, and "1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)]" .Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(bromomethyl)naphthalene” consists of a naphthalene core with a bromomethyl group attached at the 2-position . The molecular weight of the compound is 221.09 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of “2-(fluoromethyl)naphthalene”, “2-naphthylmethyl azide”, “2-naphthalenecarboxaldehyde”, “diselenide”, “bis(2-naphthalenylmethyl)”, and "1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)]" .Physical And Chemical Properties Analysis
The compound has a boiling point of 213 °C/100 mmHg and a melting point of 51-54 °C . It is recommended to be stored at a temperature of 2-8°C .科学的研究の応用
2-Bromo-6-(bromomethyl)naphthalene: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Fluorinated Compounds: 2-Bromo-6-(bromomethyl)naphthalene is utilized as a starting material in the synthesis of 2-(fluoromethyl)naphthalene. Fluorinated compounds have significant applications in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stability .
Azide Formation: This compound serves as a precursor for the formation of 2-naphthylmethyl azide. Azides are valuable in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, which is the joining of two molecules, often a biomolecule and a probe or drug .
Aldehyde Synthesis: It is also employed in the synthesis of 2-naphthalenecarboxaldehyde, an intermediate that can be further used to produce various aromatic compounds with applications in fragrance and flavor industries .
Diselenide and Bis Compounds: The compound is a starting material for synthesizing diselenide, bis(2-naphthalenylmethyl) compounds. These compounds have applications in the development of new materials and as intermediates in organic synthesis .
Heterocyclic Chemistry: 2-Bromo-6-(bromomethyl)naphthalene is used to synthesize 1H-1,2,3-triazole derivatives through click chemistry reactions. Triazoles are important heterocycles in medicinal chemistry due to their biological activity .
Polymer Chemistry: It can be involved in the synthesis of polymers by acting as a monomer or a cross-linking agent, contributing to the development of new polymeric materials with potential applications in various industries .
MilliporeSigma - 2-(Bromomethyl)naphthalene Thermo Scientific Chemicals - 2-(Bromomethyl)naphthalene
Safety and Hazards
“2-Bromo-6-(bromomethyl)naphthalene” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
2-Bromo-6-(bromomethyl)naphthalene is a brominated compound that can participate in various chemical reactions. One of the most common reactions involving brominated compounds is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in the compound acts as a leaving group, allowing the carbon it was attached to form a bond with another carbon atom . This reaction is often used to create carbon-carbon bonds, a fundamental process in organic synthesis .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including those involving carbon-carbon bond formation . These reactions can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific context of the reaction .
Pharmacokinetics
The compound’s bromine atoms could potentially enhance its lipophilicity, which could influence its absorption and distribution
Result of Action
Given its potential to participate in carbon-carbon bond-forming reactions, it could potentially influence the synthesis of various organic molecules within cells . The specific effects would likely depend on the context of the reaction and the other molecules involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(bromomethyl)naphthalene. For example, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be affected by exposure to light or heat .
特性
IUPAC Name |
2-bromo-6-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCXTOYNERTOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599650 | |
| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(bromomethyl)naphthalene | |
CAS RN |
305798-02-1 | |
| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)
![N-[(5-bromofuran-2-yl)methyl]cyclopropanamine](/img/structure/B1368020.png)
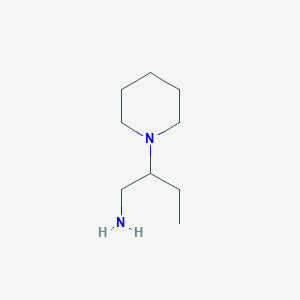
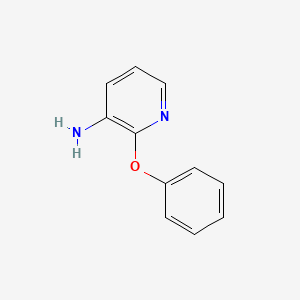

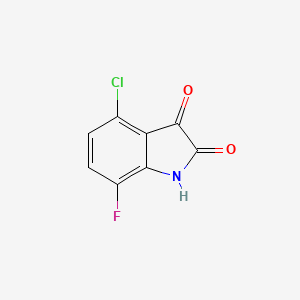

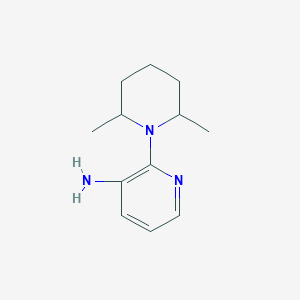

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)
